7-Methyl-1-tetralone oxime
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Overview
Description
7-Methyl-1-tetralone oxime is an organic compound with the molecular formula C11H13NO It is a derivative of tetralone, featuring an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1-tetralone oxime typically involves the reaction of 7-Methyl-1-tetralone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium, often under reflux conditions to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using continuous-flow technology. This method offers advantages such as reduced reaction time, improved reaction efficiency, and better control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-1-tetralone oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
7-Methyl-1-tetralone oxime has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Methyl-1-tetralone oxime involves its interaction with specific molecular targets. For instance, oxime compounds are known to reactivate acetylcholinesterase by cleaving the bond between the enzyme and organophosphate inhibitors. This reactivation process involves the nucleophilic attack of the oxime group on the phosphorus atom of the organophosphate, leading to the release of the enzyme .
Comparison with Similar Compounds
- 1-Tetralone oxime
- 7-Methoxy-1-tetralone oxime
- 6-Methyl-1-tetralone oxime
Comparison: 7-Methyl-1-tetralone oxime is unique due to the presence of a methyl group at the 7-position, which can influence its reactivity and biological activity. Compared to 1-Tetralone oxime, the methyl substitution can lead to differences in steric and electronic properties, affecting the compound’s overall behavior in chemical reactions and biological systems .
Properties
IUPAC Name |
(NE)-N-(7-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-5-6-9-3-2-4-11(12-13)10(9)7-8/h5-7,13H,2-4H2,1H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXXCKJRKNRTSY-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCC2=NO)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(CCC/C2=N\O)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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